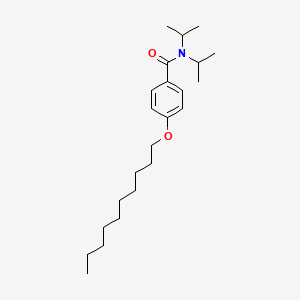![molecular formula C12H18N2O B5203532 3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile](/img/structure/B5203532.png)
3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile, also known as PBPE, is a compound that has gained attention in the scientific community due to its potential as a research tool. PBPE is a small molecule that can be synthesized in the lab, and it has been found to have a variety of biochemical and physiological effects. In
作用機序
3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile is known to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. Specifically, 3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile has been found to bind to the GABA receptor alpha subunit, resulting in an increase in the receptor's affinity for GABA. This leads to an increase in inhibitory neurotransmission, which can have a variety of effects on neuronal activity.
Biochemical and Physiological Effects:
3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile has been found to have a variety of biochemical and physiological effects. In addition to modulating GABA receptor activity, 3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile has been shown to inhibit the activity of the enzyme monoamine oxidase A, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. 3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile has also been found to have antioxidant properties, protecting cells from oxidative stress.
実験室実験の利点と制限
One advantage of 3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile is that it is a small molecule that can be easily synthesized in the lab. Additionally, 3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile has been found to have a variety of biochemical and physiological effects, making it a useful tool in a variety of research applications. However, one limitation of 3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile. One area of interest is the development of 3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile derivatives with improved potency and selectivity for specific targets. Additionally, further research is needed to fully understand the mechanism of action of 3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile and its effects on neuronal activity. Finally, 3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile could be used as a tool in drug discovery, as it can be used to screen compounds for activity against specific targets.
合成法
3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile can be synthesized using a variety of methods, but the most common method involves the reaction of 4-(1-piperidinyl)-2-butyn-1-ol with 3-bromopropionitrile. This reaction results in the formation of 3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile as a white solid. The purity of the compound can be improved through recrystallization and further purification steps.
科学的研究の応用
3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile has been used in a variety of scientific research applications, including neuroscience, cancer research, and drug discovery. In neuroscience, 3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile has been found to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. 3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile has also been shown to have anticancer properties, inhibiting the growth of cancer cells in vitro. Additionally, 3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile has been used as a tool in drug discovery, as it can be used to screen compounds for activity against specific targets.
特性
IUPAC Name |
3-(4-piperidin-1-ylbut-2-ynoxy)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-7-6-12-15-11-5-4-10-14-8-2-1-3-9-14/h1-3,6,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEQIGRLYMYVGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC#CCOCCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Piperidin-1-ylbut-2-ynoxy)propanenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-(2-isopropyl-5-methylphenoxy)-2-propanol dihydrochloride](/img/structure/B5203450.png)
![1-benzyl-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5203470.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-2-naphthylglycinamide](/img/structure/B5203472.png)
![ethyl 4-[({[2-(dimethylamino)-3-pyridinyl]methyl}amino)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B5203475.png)
![7-(3-bromo-4-ethoxy-5-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5203479.png)


![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-3-isoxazolyl)butanamide](/img/structure/B5203493.png)

![1-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(3-fluorobenzyl)piperazine](/img/structure/B5203510.png)
![3-{[3-(9H-carbazol-9-yl)propanoyl]hydrazono}-2-oxo-7-indolinecarboxylic acid](/img/structure/B5203525.png)
![1-(2-adamantyl)-4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5203541.png)
![2-methyl-N-(4-methylphenyl)-5-[(4-methyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B5203549.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B5203567.png)